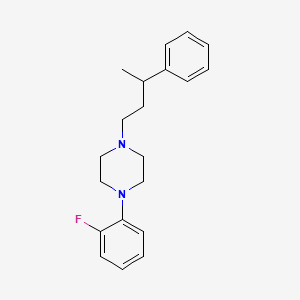

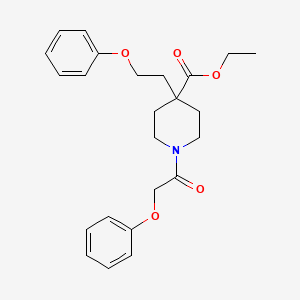

N-(2-methoxy-5-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxy-5-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide often involves reactions with specific reagents and conditions. For example, the synthesis of related compounds has been achieved using reactions like (triphenylstannyl)methylation and reactions of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate (Ross et al., 1996); (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography. These studies reveal details such as the geometry around the central atoms and the dihedral angles between different structural units (Kosolapova et al., 2013); (Askerov et al., 2019).

Chemical Reactions and Properties

Chemical reactions of similar compounds can involve condensations with aromatic aldehydes, phthalic anhydride, or reactions with amines. These reactions often lead to the formation of derivatives like amides, isothiazolones, and benzimidazole derivatives (Soliman & El-Sakka, 2017).

Mécanisme D'action

Target of Action

CBMicro_037309, also known as N-(2-methoxy-5-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide, primarily targets the actin filaments in cells . Actin filaments play a crucial role in maintaining the shape and integrity of a cell, and they are involved in various important cellular processes such as cell division, cell signaling, and cell movement .

Mode of Action

CBMicro_037309 interacts with its targets by binding to the fast-growing (barbed) end of F-actin filaments . This interaction inhibits actin polymerization and consecutive processes such as cell movement and division . It also induces nuclear extrusion and inhibits glucose transport .

Biochemical Pathways

The primary biochemical pathway affected by CBMicro_037309 is the actin filament polymerization pathway . By inhibiting this pathway, CBMicro_037309 disrupts the normal functioning of the cell, leading to changes in cell shape, movement, and division .

Pharmacokinetics

Pharmacokinetics is an integral part of drug development and rational pharmacotherapy

Result of Action

The result of CBMicro_037309’s action is the disruption of normal cellular processes. By inhibiting actin polymerization, it affects cell movement, division, and shape . It also inhibits glucose transport and induces nuclear extrusion .

Action Environment

The action, efficacy, and stability of CBMicro_037309 can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .

Propriétés

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-10-5-6-13(20-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXASVGRNWRLNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)

![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)

![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)

![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)